molecular formula C19H17N3O4S B2584393 N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(ethylsulfanyl)benzamide CAS No. 886932-96-3

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(ethylsulfanyl)benzamide

Cat. No.: B2584393
CAS No.: 886932-96-3
M. Wt: 383.42
InChI Key: KMUHVKYUSJVDIC-UHFFFAOYSA-N
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Description

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(ethylsulfanyl)benzamide is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, an oxadiazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(ethylsulfanyl)benzamide typically involves multiple steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by reacting catechol with ethylene glycol in the presence of an acid catalyst.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring is formed by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Coupling Reactions: The benzodioxin and oxadiazole intermediates are then coupled using appropriate reagents and conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(ethylsulfanyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce various reduced derivatives.

Scientific Research Applications

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(ethylsulfanyl)benzamide has several scientific research applications:

    Medicinal Chemistry: This compound may exhibit biological activity, making it a candidate for drug development, particularly in the treatment of diseases such as cancer or neurological disorders.

    Materials Science: The unique structural features of this compound make it suitable for use in the development of advanced materials, including polymers and nanomaterials.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(ethylsulfanyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: This compound shares the benzodioxin ring but differs in the presence of a bromobenzenesulfonamide group.

    2-(6-chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide: This compound also contains the benzodioxin ring but has a different functional group arrangement.

Uniqueness

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(ethylsulfanyl)benzamide is unique due to its combination of a benzodioxin ring, an oxadiazole ring, and a benzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S/c1-2-27-14-6-3-12(4-7-14)17(23)20-19-22-21-18(26-19)13-5-8-15-16(11-13)25-10-9-24-15/h3-8,11H,2,9-10H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUHVKYUSJVDIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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